molecular formula C27H44O2 B1253381 (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Cat. No. B1253381
M. Wt: 400.6 g/mol
InChI Key: YIKKMWSQVKJCOP-GILBNLLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is a cholestanoid.

Scientific Research Applications

Molecular Structure Studies

The compound's crystal structure has been a subject of interest in several studies. For example, Ketuly et al. (2010) investigated the crystal structure of a closely related compound, finding distinct orientations of peripheral groups and E-conformation in the side chain. This study contributes to the understanding of the molecular structure and behavior of this class of compounds (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Medicinal Chemistry Research

The compound has been examined for its potential medicinal applications. For instance, in a study on cardiac aglycones, Zhang et al. (2012) isolated a similar compound from Periploca sepium Bunge, a traditional Chinese medicine, noting its specific molecular conformations which are critical in medicinal chemistry research (Zhang, Bao, Wu, Yu, & Li, 2012).

Computer-Aided Drug Design

The compound has also been evaluated in computer-aided design studies for therapeutic applications. Skariyachan et al. (2011) conducted a study evaluating herbal compounds against MRSA infections, where a component structurally similar to this compound showed potential as a novel inhibitor in drug development (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Nanotechnology Applications

Research into nanotechnology applications of related compounds has been conducted. Morozov et al. (2015) studied nanoparticles of a similar hormone, using cryosynthesis to produce nanoparticles with reduced toxicity, indicating potential applications in medical and biotechnological fields (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).

Crystallography and Drug Action Understanding

Studies like that by Shahid et al. (2017) on prednisolone acetate, a drug in the same class, have used crystallography to refine understanding of drug action, illustrating the importance of molecular structure in pharmacology (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).

Antimicrobial and Antitumor Activities

The compound's derivatives have been investigated for antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized derivatives and evaluated them for their potential in treating infections and tumors, indicating the broad applicability of this compound in medical research (Shaheen, Ali, Rosario, & Shah, 2014).

properties

Product Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18?,20-,21+,22-,23-,25-,26-,27+/m0/s1

InChI Key

YIKKMWSQVKJCOP-GILBNLLESA-N

Isomeric SMILES

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 2
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 3
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 4
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 5
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 6
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

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